molecular formula C25H24N2O4 B2468869 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide CAS No. 300815-61-6

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide

Cat. No.: B2468869
CAS No.: 300815-61-6
M. Wt: 416.477
InChI Key: XQHGQXOWPGCIHJ-UHFFFAOYSA-N
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Description

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[de]isoquinoline-1,3-dione core, which can be achieved through a radical cascade reaction using acryloyl benzamides as key substrates . This method employs various radical precursors, such as those containing carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, into the molecule.

Scientific Research Applications

6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(2-methoxyphenyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its methoxyphenyl and hexanamide moieties differentiate it from other benzo[de]isoquinoline derivatives, providing unique opportunities for research and development .

Properties

IUPAC Name

6-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(2-methoxyphenyl)hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O4/c1-31-21-14-5-4-13-20(21)26-22(28)15-3-2-6-16-27-24(29)18-11-7-9-17-10-8-12-19(23(17)18)25(27)30/h4-5,7-14H,2-3,6,15-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHGQXOWPGCIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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